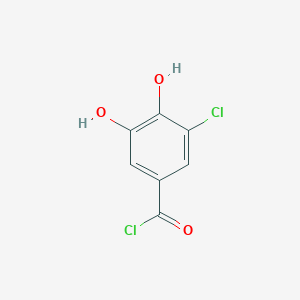

3-Chloro-4,5-dihydroxybenzoyl chloride

Description

3-Chloro-4,5-dihydroxybenzoyl chloride (C₇H₄Cl₂O₃) is a benzoyl chloride derivative featuring a chloro substituent at the 3-position and hydroxyl groups at the 4- and 5-positions on the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and fine chemicals. Its dihydroxy groups confer polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents, while the electron-withdrawing chloro group modulates reactivity in acylations and nucleophilic substitutions .

Properties

CAS No. |

119735-20-5 |

|---|---|

Molecular Formula |

C7H4Cl2O3 |

Molecular Weight |

207.01 g/mol |

IUPAC Name |

3-chloro-4,5-dihydroxybenzoyl chloride |

InChI |

InChI=1S/C7H4Cl2O3/c8-4-1-3(7(9)12)2-5(10)6(4)11/h1-2,10-11H |

InChI Key |

AXPHXKHORNGRIK-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1O)O)Cl)C(=O)Cl |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Cl)C(=O)Cl |

Synonyms |

Benzoyl chloride, 3-chloro-4,5-dihydroxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

Structure : C₈H₃Cl₂F₃O

Substituents : Chloro (3-position), trifluoromethyl (5-position).

Key Differences :

- The trifluoromethyl group is strongly electron-withdrawing, increasing electrophilicity at the carbonyl carbon compared to the dihydroxy-substituted analog. This enhances reactivity in Friedel-Crafts acylations .

- Lipophilicity is significantly higher due to the trifluoromethyl group, favoring applications in hydrophobic environments (e.g., agrochemicals). Applications: Used in synthesizing fluorinated pharmaceuticals and pesticides. Limited hydrogen-bonding capacity reduces solubility in aqueous media compared to 3-chloro-4,5-dihydroxybenzoyl chloride .

3-Bromo-4,5-dimethoxybenzoyl Chloride

Structure : C₉H₈BrClO₃

Substituents : Bromo (3-position), methoxy (4- and 5-positions).

Key Differences :

- Bromine’s larger atomic radius and lower electronegativity (vs.

- Methoxy groups are electron-donating, reducing the electrophilicity of the carbonyl carbon compared to the hydroxylated analog. Dimethoxy substitution decreases acidity (pKa ~10–12 for methoxy vs. ~8–10 for dihydroxy) .

Applications : Intermediate in peptide coupling and heterocyclic synthesis. Dimethoxy groups improve stability under acidic conditions .

3-Chloro-4,5-dimethoxyphenyl Propenone Derivatives

Example : 3-(3-Chloro-4,5-dimethoxy-phenyl)-1-(4,5-dimethoxy-2-methyl-phenyl)prop-2-en-1-one.

Key Differences :

- Methoxy groups at 4- and 5-positions reduce oxidative susceptibility compared to dihydroxy analogs.

- The propenone backbone introduces conjugation, enhancing UV absorption and antimicrobial activity (reported in quantum chemical studies) . Applications: Antimicrobial agents and materials science. Reduced solubility in water compared to dihydroxy derivatives .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structure : C₉H₈O₄

Substituents : Dihydroxy (3- and 4-positions), acrylic acid side chain.

Key Differences :

- The acrylic acid group enables antioxidant activity via radical scavenging, a property absent in benzoyl chlorides.

- Lacks the reactive acyl chloride moiety, limiting use as a synthetic intermediate but broadening biocompatibility (e.g., in cosmetics and supplements) .

Applications : Pharmacological research, food additives, and cosmetic formulations .

Data Table: Structural and Functional Comparison

Critical Research Findings

- Synthetic Utility : 3-Chloro-4,5-dihydroxybenzoyl chloride’s hydroxyl groups enable regioselective functionalization, a advantage over methoxy or trifluoromethyl analogs .

- Biological Activity : Dihydroxy-substituted compounds exhibit higher antimicrobial efficacy than dimethoxy derivatives, likely due to enhanced membrane interaction via H-bonding .

- Stability : Methoxy and trifluoromethyl groups improve thermal stability but reduce reactivity in aqueous media compared to hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.